molecular formula C11H19NO3Si B14592344 1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one CAS No. 61334-42-7

1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one

Cat. No.: B14592344
CAS No.: 61334-42-7
M. Wt: 241.36 g/mol
InChI Key: YOTKPYOZGOKYSE-UHFFFAOYSA-N
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Description

1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core with a 3-[(trimethylsilyl)oxy]but-3-enoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a trimethylsilyl-protected enoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted pyrrolidin-2-one compounds .

Scientific Research Applications

1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The enoyl moiety can undergo various transformations, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core with a trimethylsilyl-protected enoyl group. This structure provides both stability and reactivity, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

61334-42-7

Molecular Formula

C11H19NO3Si

Molecular Weight

241.36 g/mol

IUPAC Name

1-(3-trimethylsilyloxybut-3-enoyl)pyrrolidin-2-one

InChI

InChI=1S/C11H19NO3Si/c1-9(15-16(2,3)4)8-11(14)12-7-5-6-10(12)13/h1,5-8H2,2-4H3

InChI Key

YOTKPYOZGOKYSE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)CC(=O)N1CCCC1=O

Origin of Product

United States

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